

Fgfr2-IN-2: A Comparative Guide to Selective FGFR2 Inhibitors

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Compound of Interest

Compound Name: *Fgfr2-IN-2*

Cat. No.: *B12410438*

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For researchers and drug development professionals navigating the landscape of targeted cancer therapies, the selection of a potent and selective kinase inhibitor is paramount. This guide provides a detailed comparison of **Fgfr2-IN-2** with other prominent selective inhibitors of Fibroblast Growth Factor Receptor 2 (FGFR2), a key player in various malignancies. The following sections present a comprehensive overview of their comparative efficacy, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

Comparative Efficacy and Selectivity of FGFR2 Inhibitors

The potency and selectivity of **Fgfr2-IN-2** and its counterparts have been evaluated through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing the efficacy of these compounds. The data presented below, collated from various studies, summarizes the inhibitory activity of these small molecules against the FGFR family and other selected kinases. It is important to note that direct comparisons of IC₅₀ values across different studies should be interpreted with caution due to potential variations in experimental conditions.

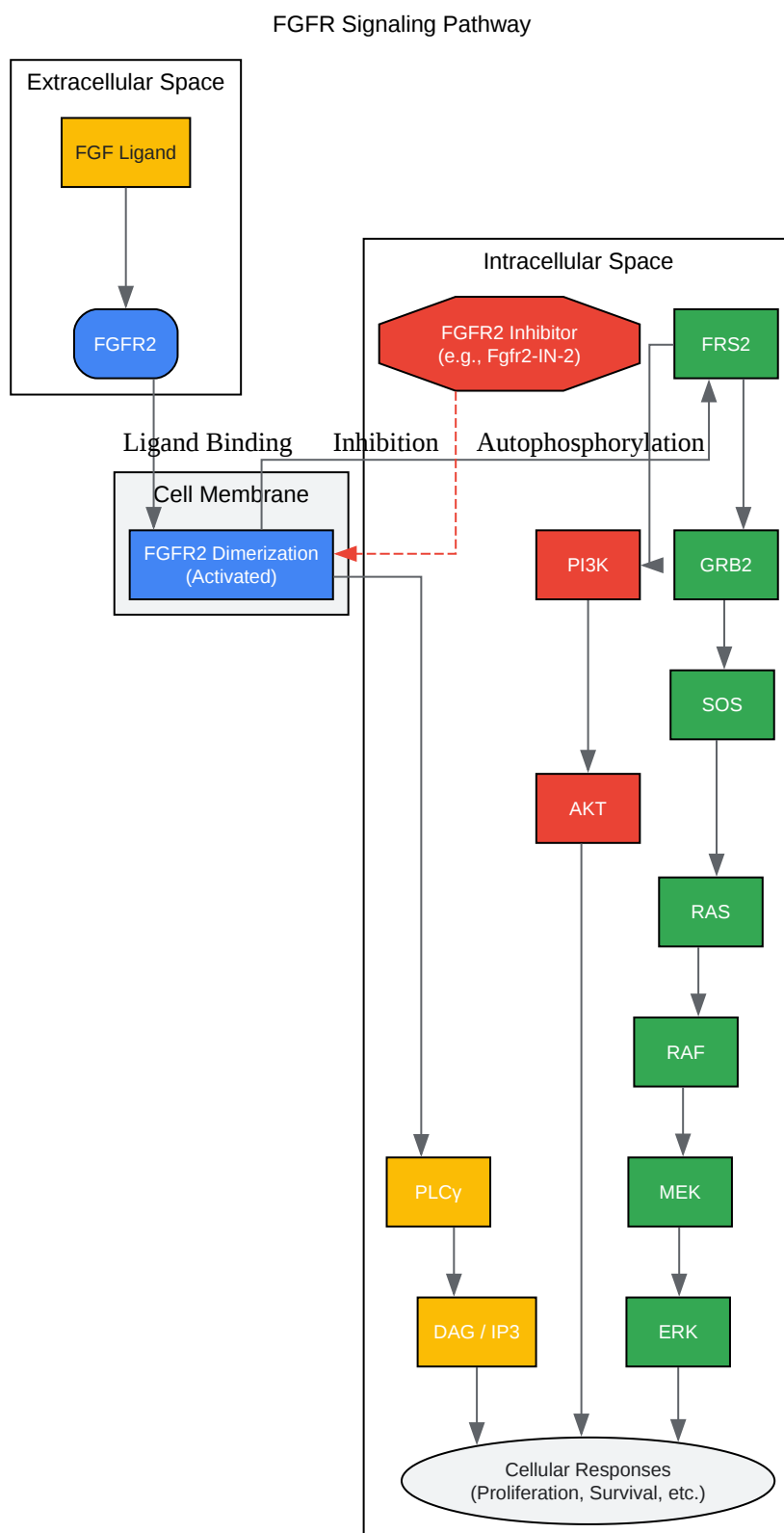
Inhibitor	FGFR1 (IC50, nM)	FGFR2 (IC50, nM)	FGFR3 (IC50, nM)	FGFR4 (IC50, nM)	VEGFR2 (KDR) (IC50, nM)	Other Kinases (IC50, nM)
Fgfr2-IN-2	389[1]	29[1]	758[1]	Not Reported	Not Reported	Not Reported
Infigratinib (BGJ398)	0.9[2]	1.4[2]	1[2]	60[3]	180[4]	Abl (2300), Fyn (1900), Kit (750), Lck (2500), Lyn (300), Yes (1100) [2]
Pemigatinib (INCB0548 28)	0.4[5][6]	0.5[5][6]	1.2[5][6]	30[5][6]	182[7]	c-KIT (266) [7]
Futibatinib (TAS-120)	1.8[8][9]	1.4[8][9]	1.6[8][9]	3.7[8][10]	>1000	RET (S891A) (85.7% inhibition at 100nM), MAPKAPK 2 (54.3% inhibition at 100nM), CK1α (50.7% inhibition at 100nM)[8]
AZD4547	0.2[11]	2.5[11]	1.8[11]	165[11]	24[12]	IGFR (581) [12]
Debio 1347	9.3[13][14]	7.6[13][14]	22[13][14]	290[13][14]	960 (Kd) [13]	Not Reported

(CH518328

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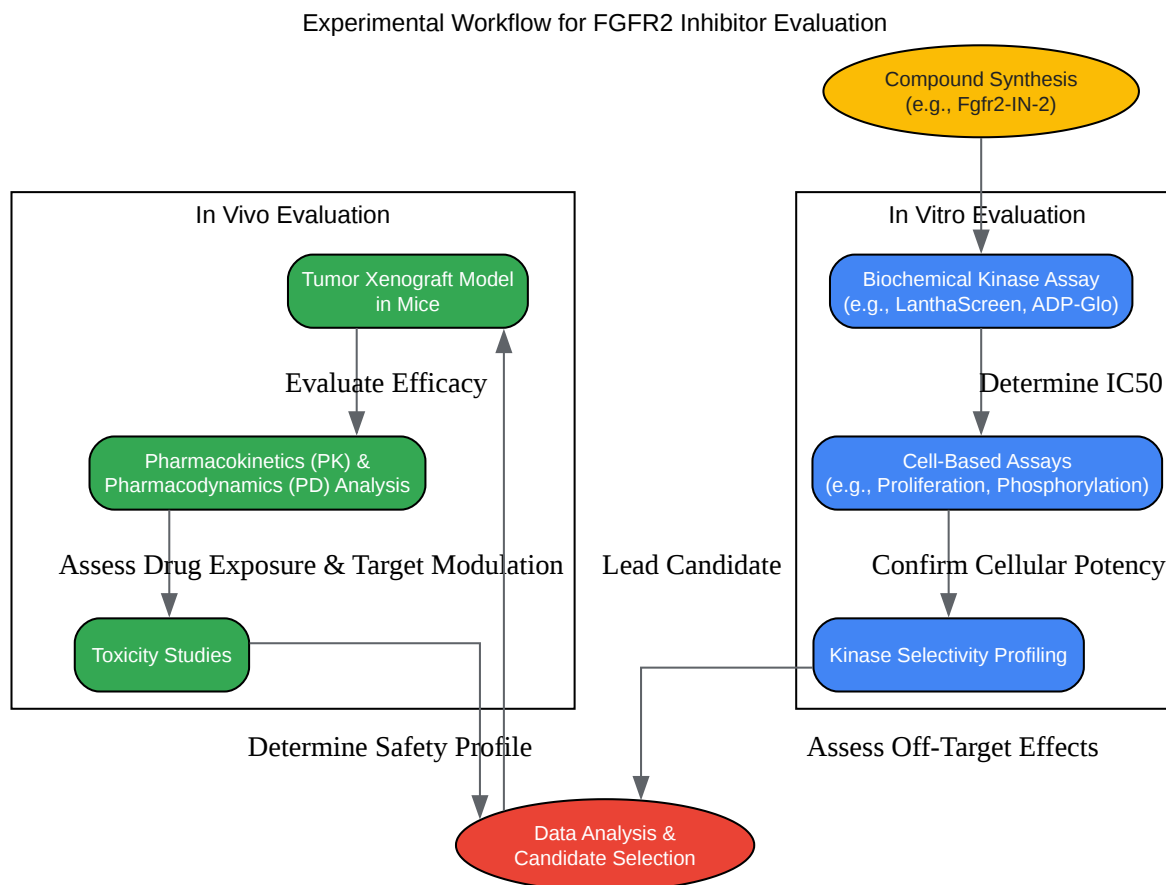
Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying biology and the methods used to evaluate these inhibitors, the following diagrams illustrate the FGFR signaling pathway and a typical experimental workflow for inhibitor testing.



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Caption: FGFR Signaling Pathway and Point of Inhibition.



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Caption: Workflow for Evaluating FGFR2 Inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are generalized protocols for key assays used in the characterization of FGFR2 inhibitors.

Biochemical Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay measures the binding of an inhibitor to the kinase of interest.

Materials:

- Recombinant FGFR2 enzyme
- LanthaScreen® Eu-anti-Tag Antibody
- Kinase Tracer
- Test compounds (e.g., **Fgfr2-IN-2**)
- Kinase Buffer
- Microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

- Prepare a 3X solution of the test compound in kinase buffer.
- Prepare a 3X mixture of the FGFR2 kinase and the Eu-anti-Tag antibody in kinase buffer.
- Prepare a 3X solution of the kinase tracer in kinase buffer.
- In a suitable microplate, add 5 µL of the test compound solution to each well.
- Add 5 µL of the kinase/antibody mixture to each well.
- Add 5 µL of the tracer solution to initiate the reaction.
- Incubate the plate at room temperature for 1 hour, protected from light.
- Read the plate on a microplate reader, measuring the TR-FRET signal (emission at 665 nm and 615 nm with excitation at 340 nm).

- Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value.

Cell-Based FGFR2 Phosphorylation Assay

This assay determines the ability of an inhibitor to block FGFR2 autophosphorylation in a cellular context.

Materials:

- Cancer cell line with FGFR2 amplification or fusion (e.g., SNU-16, KATO-III)
- Cell culture medium and supplements
- Test compounds
- Lysis buffer
- Antibodies: anti-phospho-FGFR (pFGFR) and anti-total-FGFR
- Secondary antibodies conjugated to a detectable label (e.g., HRP, fluorophore)
- Western blot or ELISA reagents and equipment

Procedure:

- Seed the cells in multi-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).
- Lyse the cells and collect the protein lysates.
- Determine the protein concentration of each lysate.
- For Western blotting, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against pFGFR and total FGFR, followed by the appropriate secondary antibodies.

- For ELISA, coat a microplate with a capture antibody for total FGFR, add the cell lysates, and then detect phosphorylated FGFR using a specific anti-pFGFR antibody conjugated to a detection enzyme.
- Quantify the signal and normalize the pFGFR signal to the total FGFR signal.
- Plot the normalized pFGFR levels against the inhibitor concentration to determine the IC50 value.

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of an inhibitor in a living organism.

Materials:

- Immunocompromised mice (e.g., nude or SCID mice)
- Cancer cell line with FGFR2 alteration
- Test compound formulated for in vivo administration
- Vehicle control
- Calipers for tumor measurement
- Animal housing and monitoring equipment

Procedure:

- Inject the cancer cells subcutaneously into the flank of the mice.
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomize the mice into treatment and control groups.
- Administer the test compound or vehicle to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
- Measure the tumor volume with calipers at regular intervals (e.g., twice a week).

- Monitor the body weight and general health of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
- Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy of the inhibitor.

This guide provides a foundational comparison of **Fgfr2-IN-2** with other selective FGFR2 inhibitors. For researchers, this information serves as a starting point for selecting the most appropriate compound for their specific research needs and for designing further comparative studies. The provided protocols offer a framework for the experimental validation of these and other novel FGFR inhibitors.

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